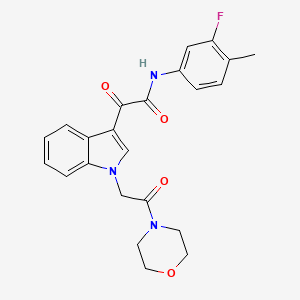

N-(3-fluoro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

This compound features a 1H-indol-3-yl core substituted at the N1 position with a 2-morpholino-2-oxoethyl group. The oxoacetamide side chain is linked to a 3-fluoro-4-methylphenyl group. The morpholino moiety enhances solubility due to its polar nature, while the fluorine and methyl groups on the phenyl ring may improve metabolic stability and target binding .

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4/c1-15-6-7-16(12-19(15)24)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXOKIZQXOHUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Mode of Action

The compound interacts with its target by binding to the active site of the kinase, thereby inhibiting its activity. This interaction leads to changes in the cellular processes controlled by the kinase, potentially altering cell behavior.

Biochemical Pathways

The inhibition of mitogen-activated protein kinase 14 affects various biochemical pathways. These include the MAPK signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cellular context. By inhibiting the activity of mitogen-activated protein kinase 14, the compound could potentially alter cell growth and differentiation, induce apoptosis, or modulate the cellular response to stress.

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H22FN3O4

- Molecular Weight : 423.444 g/mol

- CAS Number : 872857-55-1

- Purity : Typically ≥ 95% .

The primary target of this compound is the mitogen-activated protein kinase 14 (MAPK14) . This kinase plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Inhibition or modulation of MAPK14 can lead to significant therapeutic effects in diseases such as cancer and inflammatory disorders .

1. Antitumor Activity

Research indicates that this compound exhibits antitumor properties by inhibiting MAPK pathways, which are often dysregulated in cancer cells. In vitro studies have shown that compounds targeting MAPK14 can reduce cell viability in various cancer cell lines, suggesting potential applications in cancer therapy .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. By modulating the activity of kinases involved in inflammatory signaling pathways, it can potentially reduce inflammation and associated symptoms in conditions such as arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibition of cell viability in cancer lines | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| MAPK14 Inhibition | Direct interaction with MAPK signaling |

Case Study: Inhibition of Cancer Cell Proliferation

In a study focusing on the effects of this compound on breast cancer cells, researchers observed a significant decrease in cell proliferation rates when treated with the compound. This effect was attributed to the compound's ability to inhibit MAPK14, leading to reduced activation of downstream signaling pathways associated with cell growth .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.